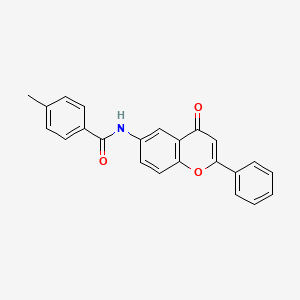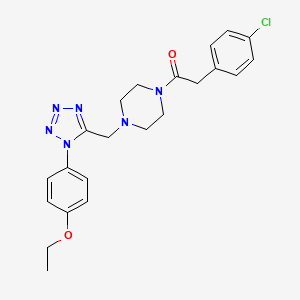
4-méthyl-N-(4-oxo-2-phényl-4H-chromèn-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. This compound is characterized by the presence of a chromen-4-one moiety, which is a derivative of coumarin, and a benzamide group. The compound’s structure suggests potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and related fields.
Applications De Recherche Scientifique
4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s structure suggests potential interactions with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: The compound’s derivatives are used in the development of dyes, optical brighteners, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Synthesis of 4-methyl-2-oxo-2H-chromen-6-ylamine: This intermediate is prepared by reacting 4-methylcoumarin with appropriate reagents to introduce an amino group at the 6-position.
Formation of the Benzamide Derivative: The 4-methyl-2-oxo-2H-chromen-6-ylamine is then reacted with benzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromen-4-one moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one and benzamide moieties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The chromen-4-one moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methylumbelliferone: A coumarin derivative with similar structural features.
Warfarin: An anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its benzamide group enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propriétés
IUPAC Name |
4-methyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-7-9-17(10-8-15)23(26)24-18-11-12-21-19(13-18)20(25)14-22(27-21)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXSYODOSNHNHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate](/img/structure/B2372242.png)
![N2,N4'-di-tert-butyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2372243.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)







